molecular formula C17H23N3O5 B8315145 4-(4-Methyl-3-nitrobenzoyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(4-Methyl-3-nitrobenzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8315145
M. Wt: 349.4 g/mol
InChI Key: YOLGTRLHPOVFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-3-nitrobenzoyl)-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H23N3O5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methyl-3-nitrobenzoyl)-piperazine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methyl-3-nitrobenzoyl)-piperazine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Methyl-3-nitrobenzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl 4-(4-methyl-3-nitrobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H23N3O5/c1-12-5-6-13(11-14(12)20(23)24)15(21)18-7-9-19(10-8-18)16(22)25-17(2,3)4/h5-6,11H,7-10H2,1-4H3

InChI Key

YOLGTRLHPOVFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-3-nitro-benzoic acid (300 mg, 2.76 mmol), N-butoxycarbonyl-piperazine (340 mg, 1.83 mmol) in DMF (3.0 mL), triethylamine (300 μL, 3.59 mmol), TBTU (800 mg, 2.49 mmol) and HOAt (270.5 mg, 1.99 mmol) are added and stirred at room temperature for 24 hours. The mixture is poured into water and extracted twice with ethyl acetate. The organic layer is washed with water and then brine, dried over magnesium sulfate, and evaporated in vacuo. The residue is purified with silica gel column chromatography (n-hexane:ethyl acetate=5:1) to afford 4-(4-methyl-3-nitrobenzoyl)-piperazine-1-carboxylic acid tert-butyl ester as a colorless solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
270.5 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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